2-(2-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.
Introduction of the 2-bromobenzyl group: This step might involve nucleophilic substitution reactions where a bromobenzyl halide reacts with the pyridazinone core.
Attachment of the 3,4-dimethoxyphenyl group: This could be done through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of methoxy groups to hydroxyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of the pyridazinone core could be achieved using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the 2-bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyridazinones.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in the pyridazinone family can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
- 2-(2-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
- 2-(2-methylbenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
Uniqueness
The uniqueness of 2-(2-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can make it a useful intermediate for further functionalization.
Properties
Molecular Formula |
C19H17BrN2O3 |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C19H17BrN2O3/c1-24-17-9-7-13(11-18(17)25-2)16-8-10-19(23)22(21-16)12-14-5-3-4-6-15(14)20/h3-11H,12H2,1-2H3 |
InChI Key |
GKDDXFFPMHRQBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Br)OC |
Origin of Product |
United States |
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